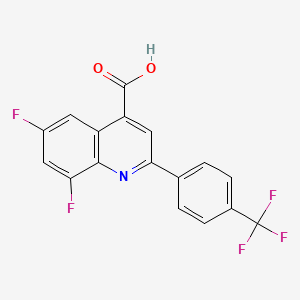
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
準備方法
The synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts .
化学反応の分析
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and oxidation . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and fluorinating agents . Major products formed from these reactions often retain the quinoline core structure with modifications at specific positions .
科学的研究の応用
This compound has significant applications in scientific research, particularly in medicinal chemistry. It is used as a building block for synthesizing new antibacterial and antineoplastic agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound for developing new drugs . Additionally, it has applications in the development of liquid crystals and cyanine dyes .
作用機序
The mechanism of action of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased biological activity . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of enzymes .
類似化合物との比較
Similar compounds to 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid include other fluorinated quinolines, such as 5,6,8-trifluoroquinolines and 6-trifluoromethyl-5,7,8-trifluoroquinoline . These compounds share similar chemical properties and biological activities due to the presence of fluorine atoms in their structures . this compound is unique in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C17H8F5NO2 |
|---|---|
分子量 |
353.24 g/mol |
IUPAC名 |
6,8-difluoro-2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H8F5NO2/c18-10-5-11-12(16(24)25)7-14(23-15(11)13(19)6-10)8-1-3-9(4-2-8)17(20,21)22/h1-7H,(H,24,25) |
InChIキー |
PQXYUJVSAQUYEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















